4-Fluoro-6-methylbenzene-1,3-diamine
CAS No.: 141922-20-5
Cat. No.: VC5504555
Molecular Formula: C7H9FN2
Molecular Weight: 140.161
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141922-20-5 |
|---|---|
| Molecular Formula | C7H9FN2 |
| Molecular Weight | 140.161 |
| IUPAC Name | 4-fluoro-6-methylbenzene-1,3-diamine |
| Standard InChI | InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 |
| Standard InChI Key | GPMWAWDEZPFUTN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1N)N)F |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 4-fluoro-6-methylbenzene-1,3-diamine combines electron-withdrawing (fluorine) and electron-donating (methyl and amine) groups, creating a polarized aromatic system. The fluorine atom at position 4 induces meta-directing effects, while the methyl group at position 6 contributes steric bulk, influencing regioselectivity in further functionalization reactions.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 4-Fluoro-6-methylbenzene-1,3-diamine |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 154.16 g/mol |
| CAS Registry Number | 217311-43-8 |
| Melting Point | 112–115°C (estimated) |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
The compound’s planar benzene ring facilitates π-π stacking interactions, while its amine groups enable hydrogen bonding, critical for biological interactions and crystallization behavior .
Synthetic Methodologies
Catalytic Hydrogenation of Nitro Precursors
A common route involves the reduction of 4-fluoro-6-methyl-1,3-dinitrobenzene using catalytic hydrogenation. Nickel or palladium catalysts under hydrogen gas (3–5 atm) at 80–100°C achieve >90% yield . This method avoids harsh reagents and ensures scalability, though residual metal contamination requires post-synthesis purification.
Direct Amination via Buchwald-Hartwig Coupling
Recent advances employ transition metal-catalyzed coupling to introduce amine groups. For example, palladium-catalyzed amination of 4-fluoro-6-methylbromobenzene with ammonia equivalents under inert atmospheres provides moderate yields (60–70%) . Optimized ligand systems (e.g., Xantphos) enhance reaction efficiency.
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Catalytic Hydrogenation | 92 | 98 | Catalyst recovery |
| Buchwald-Hartwig | 68 | 95 | Ligand cost, oxygen sensitivity |
Physicochemical Properties
Spectroscopic Analysis
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NMR:
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¹H NMR (DMSO-d₆): δ 6.45 (s, 1H, Ar-H), 2.25 (s, 3H, CH₃), 4.80 (br s, 4H, NH₂).
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¹³C NMR: δ 158.9 (C-F), 135.2 (C-CH₃), 115.4–120.1 (aromatic carbons).
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IR: N-H stretches at 3350–3250 cm⁻¹; C-F vibration at 1220 cm⁻¹.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a sharp mass loss corresponding to amine group degradation. Differential scanning calorimetry (DSC) shows a melting endotherm at 114°C, consistent with crystalline purity.
Reactivity and Functionalization
Electrophilic Substitution
The fluorine atom directs incoming electrophiles to the meta position (relative to itself), while the methyl group sterically hinders ortho substitution. For example, nitration yields 4-fluoro-6-methyl-2-nitrobenzene-1,3-diamine as the major product.
Oxidative Coupling
Exposure to oxidative agents (e.g., K₃[Fe(CN)₆]) generates dimeric species via C-N coupling, relevant to polymer synthesis. Controlled oxidation conditions are critical to avoid over-oxidation to quinoidal structures.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in kinase inhibitor synthesis. For instance, derivatives targeting EGFR (epidermal growth factor receptor) demonstrate IC₅₀ values in the micromolar range, comparable to first-generation therapeutics .
Polymer Chemistry
Incorporation into polyurethane and epoxy resins enhances thermal stability and mechanical strength. Copolymers containing 4-fluoro-6-methylbenzene-1,3-diamine exhibit glass transition temperatures (T₉) 20°C higher than non-fluorinated analogs.
Agrochemistry
Halogenated diamines are explored as fungicides. Preliminary studies show 85% inhibition of Botrytis cinerea growth at 50 ppm, attributed to disruption of fungal cell wall biosynthesis.
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